molecular formula C26H32O12 B2555729 8-Hydroxypinoresinol 4'-glucoside CAS No. 102582-69-4

8-Hydroxypinoresinol 4'-glucoside

Cat. No.: B2555729
CAS No.: 102582-69-4
M. Wt: 536.53
InChI Key: GQLQVPZSTWXDBQ-ZOKOZUFBSA-N
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Description

8-Hydroxypinoresinol 4’-glucoside is a lignan glycoside, a type of polyphenolic compound found in various plants. It is a derivative of pinoresinol, a well-known lignan, and is characterized by the presence of a glucose molecule attached to the hydroxyl group at the 4’ position of the pinoresinol structure . This compound is known for its potential health benefits and is studied for its various biological activities.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxypinoresinol 4’-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

8-Hydroxypinoresinol 4’-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxypinoresinol 4’-glucoside involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

8-Hydroxypinoresinol 4’-glucoside can be compared with other lignan glycosides such as:

  • Pinoresinol diglucoside
  • Syringaresinol diglucoside
  • Secoisolariciresinol diglucoside

These compounds share similar structural features but differ in their specific biological activities and health benefits. 8-Hydroxypinoresinol 4’-glucoside is unique due to its specific hydroxylation pattern and glycosylation, which may influence its bioavailability and efficacy .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347639
Record name 8-Hydroxypinoresinol 4'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102582-69-4
Record name 8-Hydroxypinoresinol 4'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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